3-(2-fluoroethoxy)pyrrolidine

Catalog No.
S6439476
CAS No.
1220172-58-6
M.F
C6H12FNO
M. Wt
133.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-fluoroethoxy)pyrrolidine

CAS Number

1220172-58-6

Product Name

3-(2-fluoroethoxy)pyrrolidine

IUPAC Name

3-(2-fluoroethoxy)pyrrolidine

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

InChI

InChI=1S/C6H12FNO/c7-2-4-9-6-1-3-8-5-6/h6,8H,1-5H2

InChI Key

JMKXTRKMPOAPAF-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OCCF
  • Organic Chemistry: The molecule contains a pyrrolidine ring, a common structural motif found in many biologically active molecules and pharmaceuticals []. The presence of the fluoroethoxy group suggests potential applications in areas like medicinal chemistry or materials science where fluorine substitution can alter properties like reactivity or lipophilicity [].

3-(2-Fluoroethoxy)pyrrolidine is a chemical compound characterized by its unique structure that includes a pyrrolidine ring and a 2-fluoroethoxy group. The molecular formula for this compound is C6_6H13_{13}ClFNO, with a molecular weight of approximately 169.63 g/mol. The presence of the fluorine atom in the ethoxy group enhances the compound's chemical reactivity and biological activity, making it a subject of interest in various fields of research, particularly in medicinal chemistry and drug discovery.

, including:

  • Oxidation: The compound can be oxidized to form corresponding oxides, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to different forms using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the introduction of various functional groups.

The specific products formed from these reactions depend on the reagents and conditions employed.

Pyrrolidine derivatives, including 3-(2-fluoroethoxy)pyrrolidine, have been associated with a range of biological activities. Research indicates potential effects such as:

  • Antioxidant Activity: Compounds in this class may protect cells from oxidative stress.
  • Anti-inflammatory Effects: They could inhibit inflammatory pathways.
  • Antibacterial and Antifungal Properties: Some studies suggest effectiveness against various microbial strains.
  • Neuropharmacological Effects: There is ongoing research into their potential applications in treating neurological disorders .

The synthesis of 3-(2-fluoroethoxy)pyrrolidine typically involves the reaction of pyrrolidine with 2-fluoroethanol. This process often requires a base, such as sodium hydride or potassium carbonate, to facilitate nucleophilic substitution where the hydroxyl group of 2-fluoroethanol is replaced by the pyrrolidine moiety. The resulting product can then be converted into its hydrochloride salt for enhanced stability and solubility.

Synthetic Routes

  • Nucleophilic Substitution: Pyrrolidine reacts with 2-fluoroethanol in the presence of a base to yield the desired product.
  • Hydrochloride Formation: The intermediate product is treated with hydrochloric acid to form 3-(2-fluoroethoxy)pyrrolidine hydrochloride.

3-(2-Fluoroethoxy)pyrrolidine serves as a significant building block in organic synthesis and medicinal chemistry. Its applications include:

  • Drug Development: Investigated for potential therapeutic uses due to its biological activities.
  • Chemical Synthesis: Acts as an intermediate in the preparation of more complex molecules.
  • Material Science: Used in developing new materials with unique properties .

Interaction studies involving 3-(2-fluoroethoxy)pyrrolidine focus on its binding affinity and mechanism of action with various biological targets. While specific targets for this compound are not extensively documented, similar pyrrolidine derivatives have shown promising interactions with receptors involved in inflammation and cancer pathways . Ongoing research aims to elucidate these interactions further.

Several compounds share structural similarities with 3-(2-fluoroethoxy)pyrrolidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-HydroxypyrrolidineHydroxyl group at position 3Known for its role in synthesizing other bioactive compounds .
4-MethylpyrrolidineMethyl group at position 4Exhibits distinct pharmacological properties .
Pyrrolidine-2,3-dioneDione functionality on the ringDemonstrated antibacterial activity against resistant strains .

Uniqueness

3-(2-Fluoroethoxy)pyrrolidine is unique due to the incorporation of the fluorine atom, which enhances its reactivity compared to other pyrrolidine derivatives. This feature may contribute to its effectiveness in biological applications and its utility as a synthetic intermediate.

Purity

95 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

133.090292168 g/mol

Monoisotopic Mass

133.090292168 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-25-2023

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